

Application Notes and Protocols for Methyltetrazine-SS-PEG4-Biotin

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Compound of Interest

Compound Name: Methyltetrazine-SS-PEG4-Biotin

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Introduction

Methyltetrazine-SS-PEG4-Biotin is a versatile chemical tool designed for bioorthogonal chemistry, specifically for the labeling and reversible capture of biomolecules. This reagent incorporates three key functionalities: a methyltetrazine group for highly efficient and specific click chemistry reactions, a biotin handle for strong and specific binding to streptavidin, and a disulfide (SS) linker that allows for the cleavage and release of the biotinylated molecule under reducing conditions. The polyethylene glycol (PEG4) spacer enhances solubility in aqueous buffers and minimizes steric hindrance.

This molecule is particularly useful in applications such as protein labeling, immunoprecipitation, cell surface labeling, and the development of antibody-drug conjugates (ADCs).^{[1][2]} The core technology relies on the inverse-electron-demand Diels-Alder (iEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (TCO) group.^{[1][3][4]} This reaction is known for its exceptionally fast kinetics and high specificity, allowing for efficient conjugation in complex biological milieu without the need for a catalyst.^{[5][6][7]}

Core Principles

The utility of **Methyltetrazine-SS-PEG4-Biotin** is centered around two primary chemical processes: the Tetrazine-TCO ligation for conjugation and the disulfide bond cleavage for release.

- **Tetrazine-TCO Ligation (Click Chemistry):** This is a bioorthogonal reaction where the electron-deficient methyltetrazine ring reacts with a strained alkene, such as trans-cyclooctene (TCO), in a [4+2] cycloaddition. This reaction is extremely fast and proceeds readily under physiological conditions (aqueous buffer, neutral pH, and room temperature) without interfering with biological functional groups.[\[5\]](#)[\[6\]](#)
- **Disulfide Bond Cleavage:** The disulfide bond within the linker is stable under normal physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[\[6\]](#) This allows for the release of the biotinylated molecule from its target after capture or isolation with streptavidin.

Data Presentation

Table 1: Physicochemical Properties of Methyltetrazine-SS-PEG4-Biotin

Property	Value
Molecular Formula	C36H55N9O8S3
Purity	>90%
Appearance	Red oil
Solubility	Soluble in DCM, acetonitrile, DMF, and DMSO
Storage	-20°C, protected from light and moisture

Table 2: Recommended Reaction Parameters for Tetrazine-TCO Ligation

Parameter	Recommended Range	Notes
Molar Ratio (Tetrazine:TCO)	1.05:1 to 1.5:1	A slight excess of the tetrazine reagent is often recommended to ensure complete conjugation.
Reaction Buffer	Phosphate-buffered saline (PBS)	Other non-amine containing buffers are also suitable.
pH Range	6.0 - 9.0	The reaction is robust across a range of physiological pH.[8]
Temperature	Room Temperature (20-25°C)	The reaction is typically rapid at room temperature.
Reaction Time	30 - 120 minutes	Reaction progress can be monitored if necessary.

Table 3: Comparison of Reducing Agents for Disulfide Bond Cleavage

Parameter	TCEP (Tris(2-carboxyethyl)phosphine)	DTT (Dithiothreitol)
Optimal pH Range	1.5 - 9.0[9]	7.0 - 8.5[9]
Reaction Rate	Rapid, often complete in < 5 minutes at room temperature. [9]	Slower, especially at lower pH. [9]
Stability in Air	Highly stable.[9]	Prone to oxidation.[9]
Reaction	Irreversible.[9]	Reversible.[9]
Working Concentration	5 - 50 mM	10 - 100 mM

Experimental Protocols

Protocol 1: Biotinylation of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.

Materials:

- TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Methyltetrazine-SS-PEG4-Biotin**
- Anhydrous DMSO
- Reaction buffer (e.g., PBS, pH 7.4)
- Desalting column or dialysis cassette for purification

Procedure:

- Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.
- Reagent Preparation: Prepare a stock solution of **Methyltetrazine-SS-PEG4-Biotin** in anhydrous DMSO (e.g., 10 mM).
- Biotinylation Reaction:
 - Add a 1.05 to 1.5-fold molar excess of the **Methyltetrazine-SS-PEG4-Biotin** stock solution to the protein solution.
 - Gently mix the reaction mixture.
 - Incubate for 1-2 hours at room temperature.
- Purification:
 - Remove the excess, unreacted **Methyltetrazine-SS-PEG4-Biotin** from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

- Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Capture and Elution of Biotinylated Protein using Streptavidin Beads

This protocol outlines the capture of the biotinylated protein from Protocol 1 using streptavidin-coated agarose or magnetic beads, followed by the cleavage of the disulfide bond to elute the protein.

Materials:

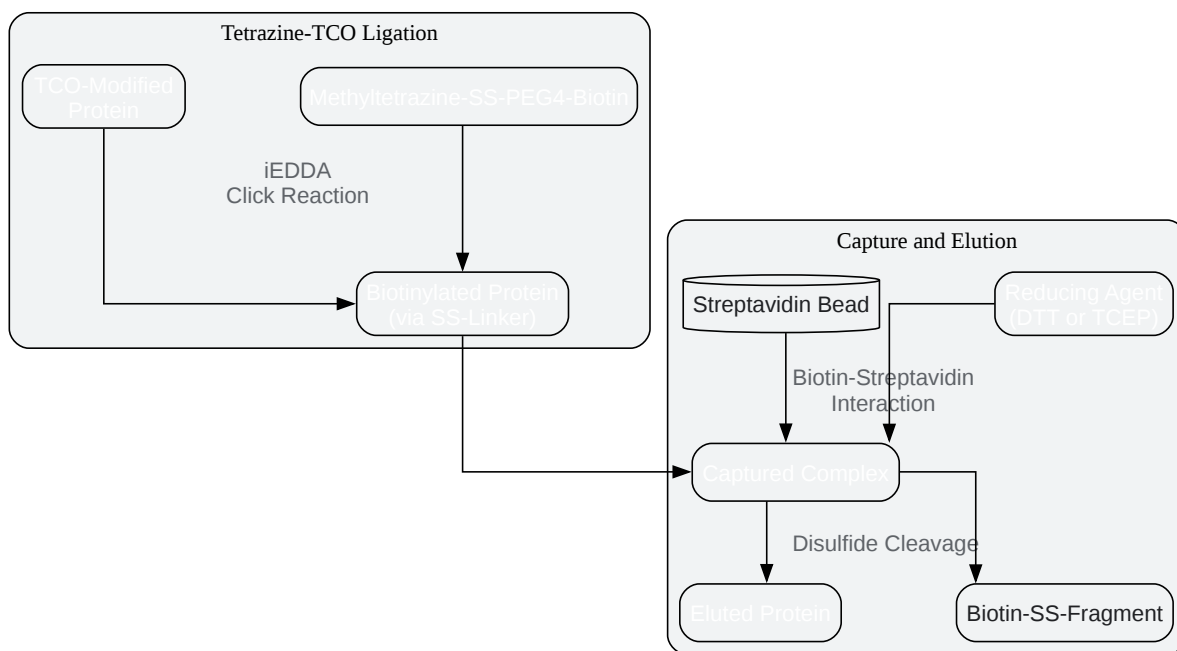
- Biotinylated protein from Protocol 1
- Streptavidin-coated agarose or magnetic beads
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Elution Buffer (e.g., 50 mM DTT or 20 mM TCEP in PBS, pH 7.4)
- Iodoacetamide (optional, for alkylation)

Procedure:

- Bead Preparation: Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.
- Binding:
 - Incubate the biotinylated protein solution with the washed streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
- Washing:
 - Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant.
 - Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

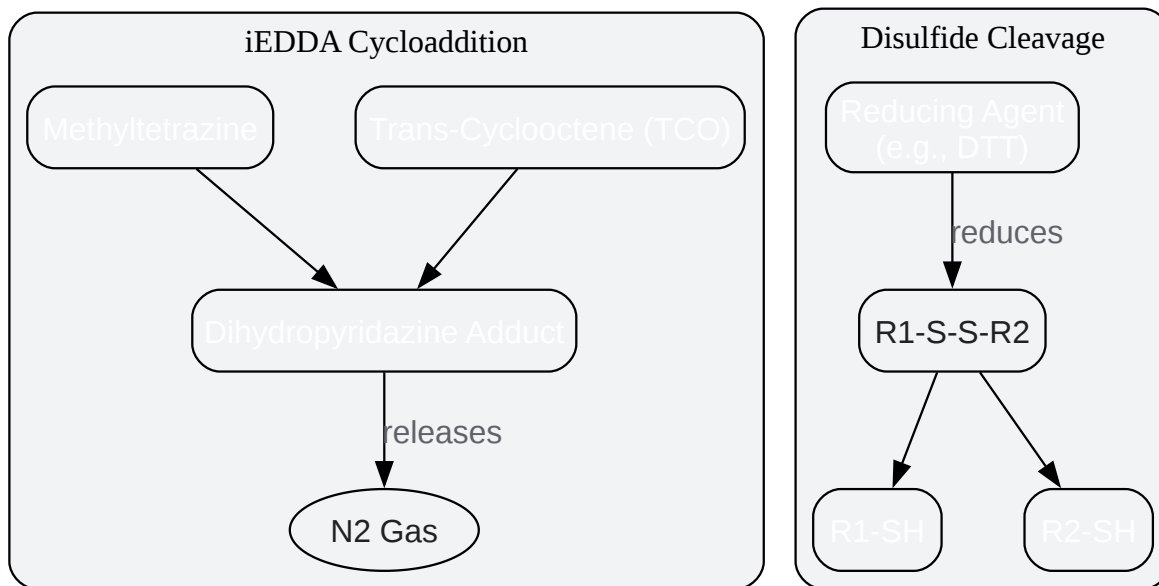
- Elution:
 - Add the Elution Buffer to the beads.
 - Incubate for 30-60 minutes at 37°C with gentle mixing to cleave the disulfide bond.
- Collection of Eluted Protein:
 - Pellet the beads and carefully collect the supernatant containing the eluted protein.
- (Optional) Alkylation: To prevent re-formation of disulfide bonds, the eluted protein can be treated with an alkylating agent like iodoacetamide. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

Mandatory Visualization



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Caption: Experimental workflow for biotinylation and reversible capture.



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Caption: Core chemical reactions of the linker.

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